molecular formula C7H9N5O B11909429 (6-Methoxy-1H-purin-8-yl)methanamine

(6-Methoxy-1H-purin-8-yl)methanamine

Cat. No.: B11909429
M. Wt: 179.18 g/mol
InChI Key: CKSCUSZVAZINRR-UHFFFAOYSA-N
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Description

(6-Methoxy-1H-purin-8-yl)methanamine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound features a methoxy group attached to the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1H-purin-8-yl)methanamine typically involves the introduction of a methoxy group to the purine ring followed by the attachment of a methanamine group. One common method includes:

    Methoxylation: Starting with a purine derivative, a methoxy group is introduced using methanol in the presence of a catalyst.

    Amination: The methoxylated purine is then reacted with a suitable amine source, such as methanamine, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Oxo-purine derivatives.

    Reduction Products: Reduced purine derivatives.

    Substitution Products: Various substituted purines depending on the reagents used.

Scientific Research Applications

(6-Methoxy-1H-purin-8-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Methoxy-1H-purin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can enhance its binding affinity to these targets, while the methanamine group can facilitate its entry into cells. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • (5-Methoxy-1H-benzimidazol-2-yl)methanamine
  • (6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine

Comparison:

  • Structural Differences: While all these compounds contain a methoxy group and a methanamine group, the core structures differ (purine, benzimidazole, indene).
  • Biological Activity: The differences in core structures can lead to variations in biological activity and specificity towards molecular targets.
  • Uniqueness: (6-Methoxy-1H-purin-8-yl)methanamine is unique due to its purine core, which is a fundamental component of nucleic acids and has significant biological relevance.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

(6-methoxy-7H-purin-8-yl)methanamine

InChI

InChI=1S/C7H9N5O/c1-13-7-5-6(9-3-10-7)12-4(2-8)11-5/h3H,2,8H2,1H3,(H,9,10,11,12)

InChI Key

CKSCUSZVAZINRR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1NC(=N2)CN

Origin of Product

United States

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